molecular formula C14H9ClF4N2O2 B8091328 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea

货号: B8091328
分子量: 348.68 g/mol
InChI 键: YNYHPPDKOFJEOD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea is a useful research compound. Its molecular formula is C14H9ClF4N2O2 and its molecular weight is 348.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea, a compound with the chemical formula C14H9ClF4N2O2, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including case studies and relevant research findings.

Chemical Structure and Properties

The compound features a urea linkage that is substituted with both chloro and trifluoromethyl groups, which are known to enhance lipophilicity and biological activity. The presence of fluorine atoms is particularly significant as they can influence the compound's interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. For instance, in studies involving human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound showed promising results with IC50 values indicating effective growth inhibition.

Cell LineIC50 Value (µM)Reference
MCF-75.25
A5496.30

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms that require further elucidation.

The mechanism by which this compound exerts its antitumor effects is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis. For example, it has been shown to inhibit Aurora-A kinase, which is crucial for mitotic progression, thereby leading to cell cycle arrest in cancer cells .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, researchers conducted an in vitro evaluation of the compound's effects on multiple cancer cell lines. The study revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by increased caspase activity.

Study 2: Comparative Analysis

A comparative analysis with standard chemotherapeutic agents demonstrated that this compound had lower IC50 values than some existing treatments, suggesting enhanced efficacy. For example, when compared to doxorubicin, it showed better performance against certain resistant cancer cell lines .

Toxicity and Safety Profile

While the antitumor activity is promising, understanding the toxicity profile is crucial for its potential therapeutic application. Preliminary studies indicate that the compound exhibits moderate toxicity; however, further investigations are necessary to fully assess its safety in vivo.

科学研究应用

Anticancer Activity

The compound is primarily studied for its anticancer properties, particularly as a potential inhibitor of the RAF/MEK/ERK signaling pathway, which is crucial in the proliferation of cancer cells. Research indicates that derivatives of this compound can exhibit potent activity against various cancer types, including renal cell carcinoma and hepatocellular carcinoma .

Drug Development

As a derivative of Sorafenib, a well-known kinase inhibitor used in cancer therapy, 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea serves as a scaffold for the development of new drugs targeting similar pathways. Studies suggest that modifications to its structure can enhance its efficacy and reduce side effects associated with existing treatments .

Target Identification

Research has focused on identifying specific molecular targets for this compound. It has been shown to inhibit specific kinases involved in tumor growth and metastasis, making it a candidate for combination therapies with other anticancer agents .

In Vivo Studies

Animal model studies have demonstrated the compound's ability to reduce tumor size and improve survival rates when used in conjunction with other therapeutic agents . These findings underscore its potential for integration into existing treatment regimens.

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer efficacyShowed significant tumor reduction in xenograft models of renal cancer .
Study 2Mechanistic explorationIdentified inhibition of ERK phosphorylation as a key mechanism of action .
Study 3Combination therapy assessmentEnhanced efficacy when combined with traditional chemotherapeutics, leading to improved patient outcomes.

Structural Optimization

Future research is likely to focus on optimizing the chemical structure of this compound to enhance its pharmacokinetic properties and minimize toxicity. This includes exploring different substituents on the phenyl rings to improve selectivity towards cancer cells while sparing normal tissues.

Clinical Trials

The transition from preclinical findings to clinical trials will be crucial for establishing the therapeutic potential of this compound in humans. Ongoing studies aim to assess its safety profile and efficacy in larger patient populations.

属性

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2-fluoro-4-hydroxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4N2O2/c15-10-3-1-7(5-9(10)14(17,18)19)20-13(23)21-12-4-2-8(22)6-11(12)16/h1-6,22H,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHPPDKOFJEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)O)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At room temperature, 3-fluoro-4-amino-phenol (500 mg, 3.93 mmol, 1 eq) was dissolved in N,N-dimethylformide (3 mL). A solution of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (917 mg, 4.13 mmol, 1.05 eq) in dichloromethane (3 mL) was added dropwise. The resulted mixture was stirred at room temperature for 16 h. The mixture was added with water (10 mL) and extracted with ethyl acetate (20 mL). The organic phase was washed with saturated brine (10 mL×3), and dried over anhydrous sodium sulfate. The solvent in the organic phase was removed under reduced pressure, and the resulted solid was refluxed in petroleum ether (15 mL) and ethyl acetate (5 mL) for 2 h. The mixture was cooled to room temperature and filtered to give title compound (1.2 g, purity 98%, yield 89%) as a brown solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
917 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea
Reactant of Route 6
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。